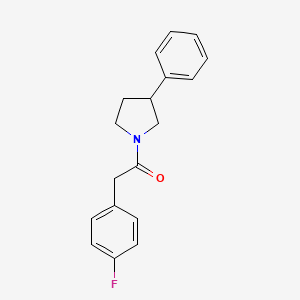

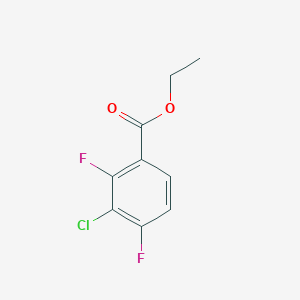

![molecular formula C14H15N3O3S2 B2544300 2-((1-(苯并[c][1,2,5]噻二唑-5-羰基)吡咯烷-3-基)硫代)乙酸甲酯 CAS No. 2034526-61-7](/img/structure/B2544300.png)

2-((1-(苯并[c][1,2,5]噻二唑-5-羰基)吡咯烷-3-基)硫代)乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[c][1,2,5]thiadiazole (BTZ) is a versatile scaffold that has been extensively researched for use in photovoltaics or as fluorescent sensors . It’s a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .

Synthesis Analysis

The synthesis of BTZ-based compounds often involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Molecular Structure Analysis

The molecular structure of BTZ-based compounds is characterized by a well-separated distribution of the highest occupied molecular orbit (HOMO) and the lowest unoccupied molecular orbital (LUMO).Chemical Reactions Analysis

BTZ-based compounds have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical And Chemical Properties Analysis

BTZ-based compounds are known for their good liposolubility, which is most likely attributed to the presence of the sulfur atom . They are able to cross cellular membranes due to their mesoionic nature .科学研究应用

Photovoltaics and Fluorescent Sensors

The benzo[c][1,2,5]thiadiazole (BTZ) motif serves as an electron acceptor in donor–acceptor (D–A) systems. Researchers have extensively explored BTZ-based compounds for photovoltaic devices and fluorescent sensors. Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate could be a promising candidate in these applications due to its electron-accepting properties .

Visible-Light Organophotocatalysis

While BTZ derivatives have been studied for photovoltaics and sensors, their potential as visible-light organophotocatalysts remains underexplored. Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate could play a crucial role in sustainable chemistry by harnessing light as a “traceless” reagent. Investigating its photocatalytic properties may lead to eco-friendly alternatives to precious metal-based catalysts .

Electron-Deficient Heteroarene Alkylation

Researchers have validated BTZ-based photocatalysts using Minisci-type decarboxylative alkylation of electron-deficient heteroarenes. By systematically modifying the optoelectronic and photophysical properties of these compounds, scientists aim to enhance their performance in organic transformations under both batch and continuous flow conditions .

Electronic Structure Studies

Studies on benzo[c][1,2,5]thiadiazole derivatives, including Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate, involve X-ray analysis and computational methods. These investigations reveal electronic structures, electron delocalization, and potential selective functionalization pathways .

Photosensitization for Singlet Oxygen Generation

Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate and related compounds have been employed as photosensitizers for singlet oxygen generation. This property finds applications in oxidation reactions, such as the oxidation of aryl phosphines .

Light-Driven Cr(VI) Reduction

In recent research, a donor-acceptor covalent organic framework (COF) containing the BTZ motif demonstrated excellent Cr(VI) reduction photocatalysis. The DTB-BT-COF, based on Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate, exhibited remarkable light absorption and efficient charge separation, making it a potential candidate for environmental remediation .

These applications highlight the versatility and potential impact of Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate in various scientific domains. Researchers continue to explore its properties and applications, paving the way for innovative solutions in sustainable chemistry and materials science. 🌟🔬👩🔬👨🔬

作用机制

属性

IUPAC Name |

methyl 2-[1-(2,1,3-benzothiadiazole-5-carbonyl)pyrrolidin-3-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S2/c1-20-13(18)8-21-10-4-5-17(7-10)14(19)9-2-3-11-12(6-9)16-22-15-11/h2-3,6,10H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBORFTWSKPDEDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)C2=CC3=NSN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

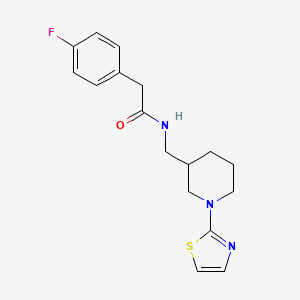

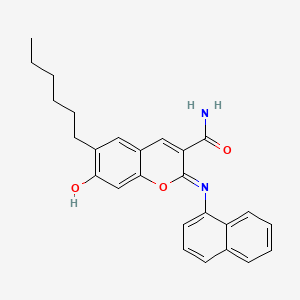

![isopropyl 2-(2-(1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2544219.png)

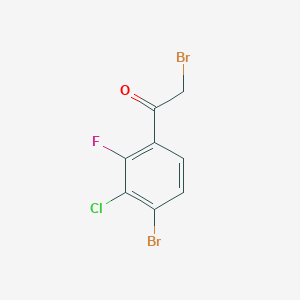

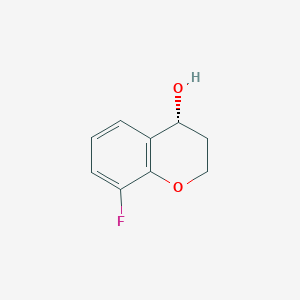

![N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2544220.png)

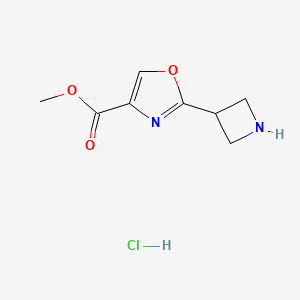

![1-(4-methoxyphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2544221.png)

![2-(2-Chloro-6-fluorobenzyl)-4-({[3-(trifluoromethyl)benzyl]imino}methyl)-1,3-benzenediol](/img/structure/B2544223.png)

![Tert-butyl 4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carboxylate](/img/structure/B2544230.png)

![4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole](/img/structure/B2544233.png)

![(Z)-13-acetyl-2-(2-fluorobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2544234.png)